Chlorohydrotris(triphenylphosphine)ruthenium
Overview
Description
Chlorohydrotris(triphenylphosphine)ruthenium is a coordination compound with the formula C54H46ClP3Ru and a molecular weight of 924.39 . It is commonly used as a catalyst in organic synthesis reactions .
Synthesis Analysis
The synthesis of Chlorohydrotris(triphenylphosphine)ruthenium involves the reaction of ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine . The product of this reaction is RuCl2(PPh3)3, which can bind a fourth phosphine in the presence of excess triphenylphosphine to give black RuCl2(PPh3)4 .Molecular Structure Analysis
The coordination sphere of Chlorohydrotris(triphenylphosphine)ruthenium can be viewed as either five-coordinate or octahedral . One coordination site is occupied by one of the hydrogen atoms of a phenyl group . The low symmetry of the compound is reflected by the differing lengths of the Ru-P bonds .Chemical Reactions Analysis
Chlorohydrotris(triphenylphosphine)ruthenium is involved in various organic synthesis reactions such as hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .Physical And Chemical Properties Analysis
Chlorohydrotris(triphenylphosphine)ruthenium has a molecular weight of 924.39 . It decomposes at 130℃ .Scientific Research Applications
Catalytic and Reaction Properties
- Reactions with Alkali Hydroxides and Alkoxides: Chlorohydridotris(triphenylphosphine)ruthenium(II) interacts with NaOH or KOH, leading to the formation of complexes like RuH(OH)(PPh3)2(sol), hydroxo-bridged dimers, and a tetranuclear complex Ru4H4(OH)2(PPh2)2(CO)2(PPh3)6(Me2CO)2. These reactions have implications in the synthesis of various ruthenium-based compounds and their potential applications in catalysis (Chaudret et al., 1977).
- Catalysis in Alcoholysis and Hydrosilylation: Dichlorotris(triphenylphosphine)ruthenium(II) is a highly effective catalyst for the alcoholysis of diarylsilanes and the hydrosilylation of carbonyl compounds. This showcases its utility in facilitating specific types of chemical reactions, particularly those involving silanes (Corriu & Moreau, 1973).
Reduction and Hydrogenation Applications
- Reduction Reactions by Synthesis Gas: Chlorohydridotris(triphenylphosphine)ruthenium(II) serves as a catalyst for the reduction of nitro compounds by synthesis gas (a mixture of carbon monoxide and hydrogen). This process is particularly sensitive to steric effects and the nature of the phase transfer agent, demonstrating the compound's versatility in various chemical reduction contexts (Januszkiewicz & Alpar, 1983).
- Hydrogen Transfer Catalysis: Dichlorotris(triphenylphosphine)ruthenium(II) catalyzes hydrogen transfer from alcohols to olefins, with kinetic studies indicating the process's dependency on ruthenium(II) complex, the olefin, and the alcohol. This illustrates its potential in facilitating hydrogen transfer reactions, a crucial aspect of many organic syntheses (Speier & Markó, 1981).
Structural and Spectroscopic Insights
- Crystal Structure and Spectroscopy: Studies have detailed the X-ray crystal structure of hydridotris(triphenylphosphine)ruthenium(II), revealing insights into its bonding and geometry. Spectroscopic analysis, including 31P NMR, corroborates these structural findings, providing a deeper understanding of its chemical properties (McConway et al., 1974).
Applications in Organic Synthesis
- Synthesis of Complexes with Alkylating Agents: The interaction of chlorohydridotris(triphenylphosphine)ruthenium(II) with various alkylating agents like lithium, magnesium, and zinc alkyls leads to the formation of hydridoalkyls and other complexes. This demonstrates its role in the synthesis of organometallic complexes, which are essential in organic synthesis and catalysis (Cole-Hamilton & Wilkinson, 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
chlororuthenium;cyclohexa-2,4-dien-1-yl(diphenyl)phosphane;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17P.2C18H15P.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-14,18H,15H2;2*1-15H;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCXTLFGMOGAI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H47ClP3Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorohydrotris(triphenylphosphine)ruthenium | |
CAS RN |
55102-19-7 | |
Record name | Chlorohydrotris(triphenylphosphine)ruthenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorohydrotris(triphenylphosphine)ruthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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